(1S,2S)-trans-N-Boc-2-aminocyclopentanol
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and stability).Scientific Research Applications
1. Building Blocks for Peptides and Amino Acids
(1S,2S)-trans-N-Boc-2-aminocyclopentanol serves as a critical building block in the synthesis of β-amino acids and peptides, which are essential components in drug design and development. Berkessel, Glaubitz, and Lex (2002) demonstrated the use of a related compound, trans-2-aminocyclohexanecarboxylic acid, as a building block for helical β-peptides, showcasing its potential in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
2. Synthesis of Oligomers and Foldamers
Lucarini and Tomasini (2001) described the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from a compound similar to (1S,2S)-trans-N-Boc-2-aminocyclopentanol. This synthesis highlights its application in creating novel foldamers, a type of molecule that can mimic the structures of natural peptides or proteins (Lucarini & Tomasini, 2001).
3. Enantioselective Synthesis
Zhang et al. (2019) utilized a (R)-selective ω-transaminase for the enantioselective synthesis of chiral β-amino alcohols, including trans-(1S,2S)-aminocyclopentanol. This research is significant for producing enantiomerically pure compounds, which are crucial in pharmaceuticals (Zhang et al., 2019).
4. Chiral Differentiation and Resolution
Hyyryläinen et al. (2010) explored the differentiation of beta-amino acid enantiomers with two chiral centers, including compounds related to (1S,2S)-trans-N-Boc-2-aminocyclopentanol. This research is vital for understanding the chiral properties of such compounds and their applications in stereoselective synthesis (Hyyryläinen et al., 2010).
5. Neuroprotective Effects
Bruno et al. (1995) studied the effects of trans‐1‐aminocyclopentane‐1,3‐dicarboxylic acid, a compound similar to (1S,2S)-trans-N-Boc-2-aminocyclopentanol, in protecting cultured cortical neurons against excitotoxic degeneration. This research offers insights into potential therapeutic applications of these compounds in neurodegenerative disorders (Bruno et al., 1995).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQRJSADXRRKN-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435632 | |
Record name | tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate | |
CAS RN |
145106-43-0, 155837-14-2 | |
Record name | tert-Butyl [(1S,2S)-2-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-trans-N-Boc-2-aminocyclopentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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